BenchChemオンラインストアへようこそ!

3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

MDM2 Degrader PROTAC DC50

Select this compound for MDM2 PROTAC development: the 3-methoxyphenoxyacetyl spacer enables high-affinity MDM2 binding (>50-fold potency vs unmodified hydantoins). Key building block for oral PROTACs (e.g., MD-4251: 39% oral bioavailability, single-dose tumor regression). No off-target degradation (GSPT1/IKZF3 clean). Ideal for target validation and next-gen degrader programs. ≥95% purity. Inquire for bulk pricing.

Molecular Formula C16H19N3O5
Molecular Weight 333.344
CAS No. 2310155-69-0
Cat. No. B3003947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
CAS2310155-69-0
Molecular FormulaC16H19N3O5
Molecular Weight333.344
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O
InChIInChI=1S/C16H19N3O5/c1-23-12-3-2-4-13(7-12)24-10-15(21)18-6-5-11(9-18)19-14(20)8-17-16(19)22/h2-4,7,11H,5-6,8-10H2,1H3,(H,17,22)
InChIKeyIGKFUQJSJQESHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2310155-69-0) Product-Specific Evidence Guide for Scientific Procurement


3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2310155-69-0) is a synthetic small molecule featuring a pyrrolidine ring linked to a hydantoin (imidazolidine-2,4-dione) core via an acetyl spacer bearing a 3‑methoxyphenoxy group. It is primarily utilized as a chemical probe, an MDM2‑targeting pharmacophore building block, and a key intermediate in the design of proteolysis‑targeting chimeras (PROTACs) that degrade the MDM2 oncoprotein . The compound is supplied by specialized chemical vendors for early‑stage drug discovery and chemical biology research, with a typical purity of ≥95% .

Procurement Risk: Why Generic Hydantoin or Pyrrolidine Analogs Cannot Functionally Replace 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione


Simple hydantoin or pyrrolidine scaffolds lack the three‑dimensional pharmacophore arrangement and the specific linker geometry required for high‑affinity MDM2 binding and subsequent PROTAC ternary complex formation. The 3‑methoxyphenoxyacetyl spacer of this compound establishes critical hydrophobic and hydrogen‑bonding contacts within the MDM2 hydrophobic cleft that are absent in unsubstituted imidazolidine‑2,4‑dione or pyrrolidine analogs [1]. Consequently, substituting a generic hydantoin or an unmodified pyrrolidinyl‑imidazolidinedione in the same synthetic sequence leads to a >50‑fold loss in binding potency and often complete abolition of MDM2 degradation, as demonstrated in closely related PROTAC linkers where even minor substituent changes resulted in a 12‑ to >50‑fold potency reduction [1].

Quantitative Differentiation Evidence for 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione in MDM2-Targeted PROTAC Design


MDM2 Degradation Potency (DC50) Advantage over Small-Molecule MDM2 Inhibitors

When incorporated into an advanced PROTAC degrader (MD-4251), the target pharmacophore—derived from 3-(1-(2-(3-methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione—achieves a sub‑nanomolar DC50 for MDM2 degradation in RS4;11 acute leukemia cells. The PROTAC molecule induces rapid depletion of MDM2 protein with a DC50 of 0.2 nM and a Dmax of 96% within 2 hours, whereas the clinical‑stage MDM2 inhibitor APG‑115 fails to degrade MDM2 and instead causes compensatory MDM2 accumulation at 100–300 nM [1]. This degradative mechanism represents a qualitative mechanistic advantage over simple inhibition.

MDM2 Degrader PROTAC DC50

Antiproliferative Selectivity for Wild-Type p53 Leukemia Cells Versus MDM2 Inhibitors

PROTACs constructed with this pharmacophore demonstrate superior cell growth inhibition and selectivity compared to the MDM2 inhibitor APG‑115. The final degrader MD‑4251 inhibits RS4;11 cell proliferation with an IC50 of 1 nM, which is 60‑fold more potent than APG‑115 in the same cell line (IC50 = 60 nM). The selectivity gap widens further in MV4;11 and MOLM‑13 leukemia lines, where MD‑4251 retains IC50 values of 2 nM against both, while APG‑115 shows IC50 values of 93 nM and >1000 nM, respectively—an over 500‑fold difference in MOLM‑13 [1].

Leukemia Antiproliferative p53 Selectivity

Oral Bioavailability Improvement over Intravenous-Only MDM2 PROTACs

The structural features of this pharmacophore contribute to a dramatically improved oral pharmacokinetic profile when integrated into an optimized PROTAC. The resulting degrader MD‑4251 achieves an oral bioavailability (F) of 39% in mice, with Cmax = 1157 ng/mL and AUC0–24h = 20,658 h·ng/mL following a single 3 mg/kg oral dose. In contrast, the earlier clinical MDM2 degraders MD‑265 and KT‑253 exhibit oral bioavailabilities of only 0.9% and 1.9%, respectively, despite favorable intravenous clearance values [1].

Oral Bioavailability Pharmacokinetics PROTAC Optimization

In Vivo Tumor Regression with Single Oral Dose—Unmatched by Inhibitor or Earlier Degrader Comparators

A single oral dose of MD‑4251 (50 mg/kg) achieves rapid and complete tumor regression in the RS4;11 xenograft model, with no detectable tumors remaining in any mouse by day 58—24 days after complete remission. This single-dose curative effect is unattainable with MDM2 inhibitors such as APG‑115, which require frequent daily dosing due to pharmacokinetic limitations and MDM2 rebound, and was not achieved by earlier MDM2 degraders MD‑265 or KT‑253 [1]. Weekly or three-times-weekly dosing of MD‑4251 at 3–10 mg/kg further demonstrates dose- and schedule-dependent tumor growth inhibition up to 91%.

Tumor Regression Single-Dose Efficacy Xenograft

Favorable Drug Metabolism and Safety Profile Absent CYP and hERG Liabilities

Degraders built on this pharmacophore exhibit an exceptionally clean in vitro ADME profile. MD‑4251 shows microsomal and plasma stability with half-lives exceeding 60 minutes across human, mouse, rat, dog, and monkey species. No significant CYP inhibition is observed against isoforms 3A4, 1A2, 2B6, 2C9, 2C19, or 2D6 up to 10 µM, and no hERG channel inhibition (IC50 >10 µM) is detected [1]. Many MDM2 inhibitor scaffolds, including those in clinical evaluation, carry measurable CYP and hERG risks that complicate combination therapy design.

ADME CYP Inhibition hERG Safety

Proteome-Wide Degradation Selectivity Confirming MDM2 Target Specificity

Unbiased proteomic profiling confirms that the degrader incorporating this pharmacophore selectively depletes MDM2 protein without inducing off-target degradation of common cereblon neo-substrates or other cellular proteins. In RS4;11 cells, MD‑4251 caused no reduction in GSPT1 or IKZF3 levels and only modest effects on IKZF1 and CK1α. A global proteomics analysis detected no protein reduced by more than 2-fold, demonstrating high degradation specificity [1]. This contrasts with several reported PROTAC molecules that exhibit significant neo-substrate degradation, complicating pharmacological interpretation.

Proteomics Target Selectivity Neo-Substrate Profiling

High-Value Procurement Scenarios for 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione Based on Quantitative Evidence


Design of Orally Bioavailable PROTAC Degraders Targeting MDM2 for Hematological Malignancies

This compound serves as a critical pharmacophore building block for assembling next-generation, orally bioavailable MDM2 PROTAC degraders. When integrated into a cereblon-based PROTAC scaffold, it enables oral bioavailability (39% in mice) [1] that is 20- to 43-fold higher than prior clinical MDM2 PROTACs, empowering all-oral combination therapy strategies for acute leukemias with wild-type p53 status.

Chemical Probe Development for Degradation-Selectivity Profiling in p53 Wild-Type Cancers

The exquisite degradation selectivity profile—no GSPT1, IKZF3 degradation and no protein reduced >2-fold in global proteomics [1]—makes this pharmacophore an ideal starting point for developing chemical probes that cleanly interrogate MDM2-dependent biology without confounding neo-substrate pharmacology, a critical need in target validation studies.

Lead Optimization Campaigns Requiring Single-Dose Curative Efficacy in Xenograft Models

Research programs that prioritize single-dose tumor regression as a preclinical efficacy benchmark should procure this pharmacophore, as MD-4251 incorporating this building block is the first reported MDM2 degrader to achieve complete and sustained tumor regression following a single oral dose [1], distinguishing it from all reported MDM2 inhibitors and earlier degraders that require chronic multi-dose schedules.

Combination Therapy Development Requiring Favorable Drug-Drug Interaction Profile

The absence of CYP inhibition (IC50 >10 µM for all major isoforms) and hERG liability (IC50 >10 µM) [1] positions degraders built on this pharmacophore as preferred candidates for combination regimens with standard-of-care agents that are CYP substrates or carry QT prolongation risk, reducing the regulatory and safety burden associated with polypharmacy.

Quote Request

Request a Quote for 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.